molecular formula C10H11ClHg B14554248 Chloro(3-phenylbut-3-en-1-yl)mercury CAS No. 61704-78-7

Chloro(3-phenylbut-3-en-1-yl)mercury

Cat. No.: B14554248
CAS No.: 61704-78-7
M. Wt: 367.24 g/mol
InChI Key: HRJWNBIGHSKHQL-UHFFFAOYSA-M
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Description

Chloro(3-phenylbut-3-en-1-yl)mercury (CAS: [61704-78-7]) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 3-phenylbut-3-en-1-yl substituent . The structure combines a phenyl-substituted alkenyl chain with a mercury-chloride moiety, making it a hybrid of aromatic and aliphatic organomercury species. Such compounds are historically significant in synthetic chemistry, particularly in electrophilic addition reactions and as intermediates in organic synthesis. Their toxicity and environmental persistence necessitate careful handling and disposal .

Properties

CAS No.

61704-78-7

Molecular Formula

C10H11ClHg

Molecular Weight

367.24 g/mol

IUPAC Name

chloro(3-phenylbut-3-enyl)mercury

InChI

InChI=1S/C10H11.ClH.Hg/c1-3-9(2)10-7-5-4-6-8-10;;/h4-8H,1-3H2;1H;/q;;+1/p-1

InChI Key

HRJWNBIGHSKHQL-UHFFFAOYSA-M

Canonical SMILES

C=C(CC[Hg]Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-phenylbut-3-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 3-phenylbut-3-en-1-yl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

HgCl2+C6H5CH2CH=CH2ClC6H5CH2CH=CH2HgCl+HCl\text{HgCl}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}=\text{CH}_2\text{HgCl} + \text{HCl} HgCl2​+C6​H5​CH2​CH=CH2​Cl→C6​H5​CH2​CH=CH2​HgCl+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Chloro(3-phenylbut-3-en-1-yl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.

Scientific Research Applications

Chloro(3-phenylbut-3-en-1-yl)mercury has several scientific research applications:

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of organomercury-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(3-phenylbut-3-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. The pathways involved include:

    Covalent Bond Formation: The mercury atom forms covalent bonds with sulfur, nitrogen, and oxygen atoms in biomolecules.

    Disruption of Biological Processes: The binding of mercury to biomolecules can disrupt enzymatic activities and cellular functions.

Comparison with Similar Compounds

Substituent Variations in Alkenylmercury Chlorides

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituent Structure Notable Features
Chloro(3-phenylbut-3-en-1-yl)mercury [61704-78-7] Phenyl group on C3 of butenyl chain Aromatic stabilization; potential π-π interactions
Chloro(4-phenyl-3-butenyl)mercury [61704-80-1] Phenyl group on C4 of butenyl chain Increased steric hindrance; altered reactivity
Chloro(cyclohexen-1-yl)mercury [10080-39-4] Cyclohexene ring Higher lipophilicity; reduced aromaticity
Chloro(prop-2-enyl)mercury [14155-77-2] Simple alkenyl (allyl) group Higher electrophilicity; simpler reactivity profile

Key Observations :

  • Aromatic vs.
  • Substituent Position : Moving the phenyl group from C3 (as in [61704-78-7]) to C4 ([61704-80-1]) alters steric and electronic effects, which may influence reaction pathways in cross-coupling or polymerization reactions .

Toxicity and Environmental Impact

  • Comparative Toxicity: Aliphatic organomercury compounds (e.g., Chloro(ethyl)mercury, [107-27-7]) are generally more neurotoxic than aromatic analogs due to higher lipid solubility and blood-brain barrier penetration . The phenyl group in this compound may reduce bioavailability, though this remains understudied.
  • Environmental Persistence : Mercury speciation affects environmental fate. For instance, Chloro(cyclohexyl)mercury ([24371-94-6]) persists in sediments due to hydrophobic interactions, whereas more polar species (e.g., Chloro(2-hydroxyethyl)mercury, [2090-53-1]) show higher aqueous mobility .

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